molecular formula C9H12BrFN2 B13047926 (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine

(1S)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine

Cat. No.: B13047926
M. Wt: 247.11 g/mol
InChI Key: WLRYKBRZEXHBJE-QMMMGPOBSA-N
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Description

(1S)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine is an organic compound that features a pyridine ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoropyridine and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(1S)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-Bromo-3-chloro(2-pyridyl))-2-methylpropylamine
  • (1S)-1-(5-Bromo-3-iodo(2-pyridyl))-2-methylpropylamine
  • (1S)-1-(5-Bromo-3-methyl(2-pyridyl))-2-methylpropylamine

Uniqueness

(1S)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H12BrFN2

Molecular Weight

247.11 g/mol

IUPAC Name

(1S)-1-(5-bromo-3-fluoropyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H12BrFN2/c1-5(2)8(12)9-7(11)3-6(10)4-13-9/h3-5,8H,12H2,1-2H3/t8-/m0/s1

InChI Key

WLRYKBRZEXHBJE-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=C(C=N1)Br)F)N

Canonical SMILES

CC(C)C(C1=C(C=C(C=N1)Br)F)N

Origin of Product

United States

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